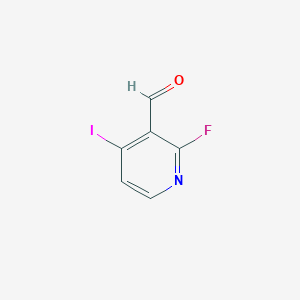

2-Fluoro-4-iodopyridine-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONGIOGTLFSXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433841 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-82-3 | |

| Record name | 2-Fluoro-4-iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-iodopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodopyridine-3-carbaldehyde, registered under CAS number 153034-82-3 , is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its unique trifunctional nature, featuring a pyridine core substituted with a fluorine atom, an iodine atom, and a carbaldehyde group, makes it a versatile and valuable building block for the synthesis of complex molecular architectures.[1] The presence of these distinct functional groups allows for a wide range of chemical transformations, providing a strategic advantage in the development of novel therapeutic agents and crop protection agents. This guide provides an in-depth overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, with a focus on the underlying chemical principles and practical considerations for its use in a research setting.

Physicochemical Properties and Nomenclature

This compound is a yellow solid with a molecular formula of C₆H₃FINO and a molecular weight of approximately 251.00 g/mol . It is known by several synonyms, including 2-Fluoro-4-iodonicotinaldehyde and 4-Iodo-2-fluoro-3-formylpyridine.[2]

| Property | Value |

| CAS Number | 153034-82-3 |

| Molecular Formula | C₆H₃FINO |

| Molecular Weight | 251.00 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 78-80 °C |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the ortho-lithiation of a dihalogenated pyridine precursor followed by formylation.[3] This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization.

Experimental Protocol: Ortho-lithiation and Formylation

This protocol is based on a reported synthesis and provides a reliable method for the preparation of the title compound.[3]

Materials:

-

2-Fluoro-3-iodopyridine

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (2.5 M)

-

Ethyl formate

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of diisopropylamine (1.73 mol) in anhydrous THF (3 L), slowly add a 2.5 M hexane solution of n-butyllithium (1.71 mol) dropwise at -10 °C.

-

Stir the resulting mixture at 0 °C for 35 minutes to form lithium diisopropylamide (LDA).

-

Cool the mixture to -70 °C and add a solution of 2-fluoro-3-iodopyridine (1.57 mol) in anhydrous THF (1 L).

-

Continue stirring at -70 °C for 2 hours to ensure complete ortho-lithiation.

-

Slowly add ethyl formate (1.73 mol) dropwise while maintaining the temperature at -70 °C.

-

After the addition is complete, dilute the reaction mixture with ethyl acetate (4 L).

-

Wash the organic layer with brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to afford this compound as a yellow solid (46% yield).[3]

Causality of Experimental Choices:

-

The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the pyridine ring without competing nucleophilic addition.

-

The low reaction temperature (-70 °C) is necessary to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Ethyl formate serves as an efficient electrophile for the introduction of the formyl group.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic protons and the aldehyde proton.

-

¹H NMR (400 MHz, CDCl₃) δ ppm: 10.08 (s, 1H), 7.91 (d, 1H), 7.81 (d, 1H).[3]

The singlet at 10.08 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region correspond to the two protons on the pyridine ring.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, the aldehyde group can undergo a variety of condensation and nucleophilic addition reactions, and the fluorine atom can be displaced via nucleophilic aromatic substitution, albeit under more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups by coupling with boronic acids or their esters. This is a powerful tool for building molecular complexity.

-

Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to alkynylated pyridine derivatives, which are valuable intermediates in medicinal chemistry.

Reactions of the Aldehyde Group

The carbaldehyde functionality serves as a versatile handle for further molecular elaboration.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of aminomethylpyridine derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

-

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are privileged scaffolds in modern drug discovery and agrochemical development. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the iodine provides a versatile synthetic handle. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. This compound provides a template for the synthesis of novel inhibitors targeting various kinases involved in cell signaling pathways.

-

Agrochemicals: It is a building block for the development of new pesticides and herbicides. The specific functionalization allowed by this intermediate can lead to compounds with improved efficacy and selectivity.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with broad applicability in the development of new pharmaceuticals and agrochemicals. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the construction of complex and diverse molecular libraries. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in research and development.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Unlock Advanced Synthesis with 2-Fluoro-3-formyl-4-iodopyridine CAS 153034-82-3. Published December 19, 2025. Available from: [Link]

-

SpectraBase. 2-FLUORO-4-IODO-5-METHYL-3-PYRIDINECARBOXALDEHYDE - Optional[13C NMR]. Available from: [Link]

-

PINPOOLS. This compound. Available from: [Link]

Sources

A Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis

Section 1: Introduction and Strategic Overview

2-Fluoro-4-iodopyridine-3-carbaldehyde is a highly functionalized heterocyclic compound that has emerged as a critical building block for researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic arrangement of three distinct reactive sites—a fluorine atom, an iodine atom, and a carbaldehyde group—on a pyridine scaffold provides a versatile platform for constructing complex molecular architectures.[2][3] The pyridine ring system itself is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[4]

This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is designed for scientists and drug development professionals, providing not just protocols, but the underlying chemical principles that govern its application in sophisticated synthetic strategies. We will delve into its regioselective reactivity, offering field-proven insights into leveraging its unique structure for targeted molecular design.

Section 2: Core Physicochemical and Safety Data

A comprehensive understanding of a reagent's fundamental properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

2.1: Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 153034-82-3 | [2][5][6] |

| Molecular Formula | C₆H₃FINO | [2][5][7] |

| Molecular Weight | 250.99 g/mol | [5][7] |

| Appearance | Off-white to off-yellow solid/powder | [1][2] |

| Synonyms | 2-Fluoro-4-iodonicotinaldehyde, 4-Iodo-2-fluoro-3-formylpyridine | [2][5][7] |

| Purity | Typically ≥98% | [1] |

2.2: Safety and Handling Profile

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazards: Causes skin irritation and serious eye irritation.[8][9] It may also cause respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles that meet EN166 standards or OSHA regulations, and a lab coat to prevent skin exposure.[10][11]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[8][10] Wash hands and any exposed skin thoroughly after handling.[11] Ensure that safety showers and eyewash stations are readily accessible.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][12]

Section 3: Optimized Synthesis Pathway

The efficient synthesis of this compound is crucial for its availability in research and development. A reported high-yield method utilizes 2-fluoro-3-iodopyridine as the starting material.[2]

Causality of Experimental Choice: This synthetic route is advantageous due to its short reaction process, high product yield, and suitability for industrial-scale production.[2] The use of ethyl formate as both a reagent and solvent and calcium carbonate as a catalyst represents a cost-effective approach.[2]

Caption: High-yield synthesis of the target compound.

3.1: Detailed Experimental Protocol

The following protocol is adapted from a reported industrial synthesis.[2]

Materials:

-

2-fluoro-3-iodopyridine (1.0 eq)

-

Ethyl formate (4:1 mass ratio to starting material)

-

Calcium carbonate (1.1 eq)

-

Dichloroethane (for extraction)

-

Autoclave reactor

Procedure:

-

Charge the autoclave with 2-fluoro-3-iodopyridine, ethyl formate, and calcium carbonate.[2]

-

Seal the reactor and purge with nitrogen gas to create an inert atmosphere.[2]

-

Begin stirring and slowly heat the mixture to 115°C.[2]

-

Maintain this temperature for approximately 8 hours. Monitor the internal pressure, ensuring it does not exceed 1 MPa (carbon dioxide is a byproduct).[2]

-

After the reaction is complete (indicated by pressure stabilization), cool the reactor to room temperature.[2]

-

Transfer the reaction mixture and extract three times with dichloroethane.[2]

-

Combine the organic phases, remove the solvent under reduced pressure, and dry the resulting solid under vacuum.[2]

| Parameter | Condition | Source |

| Reaction Temperature | 115°C | [2] |

| Catalyst | Calcium Carbonate (1.1 eq) | [2] |

| Reported Yield | 96% | [2] |

| Reported Purity | 99.3% (GC) | [2] |

Section 4: Predicted Spectroscopic Profile

While specific spectral data is not available in the provided search results, an experienced chemist can predict the key characteristics based on the molecule's structure. This predictive analysis is essential for characterization and quality control.

| Spectroscopy | Functional Group | Expected Chemical Shift / Signal |

| ¹H NMR | Aldehyde (-CHO) | Singlet, δ 9.5-10.5 ppm |

| Pyridine Ring | Two doublets or multiplets in the aromatic region, δ 7.0-8.5 ppm | |

| ¹³C NMR | Aldehyde (C=O) | δ 185-195 ppm |

| Pyridine Ring (C-F) | Doublet (due to C-F coupling), δ 160-170 ppm | |

| Pyridine Ring (C-I) | δ 90-100 ppm | |

| Pyridine Ring (C-H) | δ 120-150 ppm | |

| IR Spectroscopy | Aldehyde C=O Stretch | Strong absorption band at ~1700 cm⁻¹ |

| Aldehyde C-H Stretch | Two weak bands at ~2720 and ~2820 cm⁻¹ | |

| C-F Stretch | Strong absorption band at 1000-1100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z ≈ 251 |

| Isotope Pattern | Characteristic pattern for one iodine atom (M+1 peak) |

Section 5: Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from its predictable, regioselective reactivity. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond, making the C-4 position the primary site for palladium-catalyzed cross-coupling reactions.[13] This allows for selective functionalization while preserving the C-2 fluorine for potential subsequent nucleophilic aromatic substitution or to modulate the electronic properties of the final molecule.

5.1: Palladium-Catalyzed Cross-Coupling Reactions

This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent.[14][15]

Causality of Experimental Choice: The selection of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or Cs₂CO₃ in a dioxane/water solvent system is a robust and widely validated method for achieving high yields in Suzuki couplings of iodo-heterocycles.[13] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[15]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Selective Suzuki Coupling at the C-4 Position

-

To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[13]

-

Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), under a positive flow of inert gas.[13]

-

Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[13]

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

This reaction enables the formation of a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne, which is invaluable for extending molecular scaffolds.[16][17]

Causality of Experimental Choice: The classic Sonogashira conditions involve a dual catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[18] The copper co-catalyst is essential for forming a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[19] An amine base like triethylamine (Et₃N) acts as both the base and, often, the solvent.[18]

Caption: The dual catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling at the C-4 Position

-

To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[18]

-

Add anhydrous THF and triethylamine (2-3 eq).[18]

-

Stir the mixture at room temperature for 10 minutes.

-

Slowly add the terminal alkyne (1.2 eq) via syringe.[18]

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until completion, monitoring by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.[16]

This reaction is a premier method for constructing C-N bonds, coupling the aryl iodide with a primary or secondary amine.[20][21]

Causality of Experimental Choice: The efficacy of the Buchwald-Hartwig amination relies heavily on the choice of a sterically hindered phosphine ligand, which promotes the rate-limiting reductive elimination step.[22][23] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[21]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. pinpools.com [pinpools.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. research.rug.nl [research.rug.nl]

- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

2-Fluoro-4-iodopyridine-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, reactivity, analysis, and safe handling, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

This compound is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the aldehyde, fluorine, and iodine substituents on a pyridine core, make it a versatile intermediate for constructing complex molecular architectures. The electron-withdrawing nature of the substituents deactivates the pyridine ring, influencing its reactivity in subsequent transformations.

The fundamental physicochemical properties are summarized below for rapid reference and experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃FINO | [VSNCHEM[1]], [Chemcd[2]] |

| Molecular Weight | 250.99 g/mol | [VSNCHEM[1]], [Chemcd[2]] |

| CAS Number | 153034-82-3 | [VSNCHEM[1]], [Chemcd[2]] |

| IUPAC Name | This compound | [ChemSynthesis[3]] |

| Common Synonyms | 2-Fluoro-4-iodonicotinaldehyde, 2-Fluoro-3-formyl-4-iodopyridine | [VSNCHEM[1]], [Chemcd[2]] |

| Appearance | Typically a solid (inferred from related structures) | N/A |

Strategic Synthesis Pathway

The synthesis of multi-substituted pyridines requires a carefully planned route to ensure correct regiochemistry. While numerous specific pathways exist depending on the starting materials, a common and logical approach involves the construction of the halogenated pyridine core followed by the introduction of the aldehyde functionality.

A plausible synthetic strategy is outlined below. The choice of this pathway is dictated by the need to control the position of three different functional groups. Ortho-lithiation directed by the fluorine atom, followed by iodination and formylation, represents a robust method for achieving this specific substitution pattern.

Caption: A plausible synthetic workflow for this compound.

Expert Rationale and Protocol Considerations:

-

Step 1: Directed Ortho-Metalation: The fluorine atom at the C2 position is a modest ortho-directing group. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) allows for the selective deprotonation at the C3 position. This is a kinetically controlled process, preventing side reactions.

-

Step 2: Iodination: Quenching the lithiated intermediate with an electrophilic iodine source, such as molecular iodine (I₂), installs the iodo group at the C3 position.

-

Step 3 & 4: Formylation: A subsequent ortho-lithiation directed by the newly installed iodine atom (or the existing fluorine) at the C4 position, followed by quenching with N,N-Dimethylformamide (DMF), introduces the aldehyde group. An acidic workup is required to hydrolyze the intermediate hemiaminal to the final carbaldehyde.

This multi-step process provides high regiochemical control, which is paramount when dealing with polysubstituted aromatic systems. Each step must be performed under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching of the highly reactive organolithium intermediates.

Chemical Reactivity Profile: A Trifunctional Handle

The utility of this compound lies in the differential reactivity of its three functional groups. This allows for selective, sequential modification, making it a powerful building block in multi-step synthesis.

Caption: Key reaction pathways for this compound.

-

At the C4-Iodine: The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions. This position is ideal for introducing aryl, alkyl, alkynyl, or amino groups via Suzuki, Sonogashira, or Buchwald-Hartwig aminations, respectively. The high reactivity of the C-I bond allows these reactions to proceed under milder conditions than would be required for a C-Br or C-Cl bond.

-

At the C3-Aldehyde: The aldehyde group is a versatile functional handle for transformations such as reductive amination (to form substituted amines), Wittig reactions (to form alkenes), and oxidation (to form the corresponding carboxylic acid).

-

At the C2-Fluorine: The C-F bond is the most robust of the three sites but can undergo Nucleophilic Aromatic Substitution (SₙAr) with strong nucleophiles under forcing conditions (e.g., high heat). Its relative inertness is an advantage, as it typically remains intact during modifications at the other two positions.

Analytical Quality Control Workflow

Ensuring the identity, purity, and stability of this compound is critical for its successful application in research and development. A multi-pronged analytical approach is mandatory for comprehensive characterization.

Caption: A standard analytical workflow for compound validation.

Recommended Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to separate the target compound from potential starting materials, intermediates, and degradation products.

-

Rationale: Reversed-phase HPLC is well-suited for moderately polar organic molecules like this one. A mixed-mode column could also provide excellent separation of this and other pyridine derivatives.[4] The use of a UV detector is appropriate due to the aromatic nature of the compound, and coupling to a mass spectrometer provides simultaneous purity and identity confirmation.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC is a powerful technique for analyzing thermally stable and volatile compounds.[5]

-

Rationale: This method is ideal for detecting residual solvents or volatile byproducts from the synthesis. Flame Ionization Detection (FID) provides quantitative data, while Mass Spectrometry (MS) aids in impurity identification.

-

Methodology:

-

Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C (Electron Ionization at 70 eV).

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Dichloromethane or Ethyl Acetate.

-

Safety, Handling, and Storage

A. Hazard Profile (Inferred)

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][8]

-

Respiratory Irritation: May cause respiratory tract irritation.[8]

B. Mandatory Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles.

-

Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]

-

C. Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture to prevent degradation.

-

Store away from strong oxidizing agents and strong acids.[8]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its functional groups. A thorough understanding of its properties, synthetic access, reactivity, and handling requirements is essential for its effective and safe use. The analytical protocols outlined herein provide a robust framework for quality assurance, ensuring that the material used in subsequent research and development is of verifiable identity and purity.

References

-

PubChem. 2,5-Difluoro-4-iodopyridine-3-carbaldehyde. Available at: [Link]

-

Chemcd. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE. Available at: [Link]

-

PubChem. 2-Fluoro-4-iodopyridine. Available at: [Link]

-

ChemSynthesis. 2-fluoro-4-iodonicotinaldehyde. Available at: [Link]

-

Pipzine Chemicals. 2-Fluoro-4-Iodopyridine. Available at: [Link]

-

OSTI.gov. Analytical reagents based on pyridine aldehydes. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

-

PubChem. 2-Fluoropyridine-3-carbaldehyde. Available at: [Link]

-

LCGC North America. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for Pyridine. Available at: [Link]

-

PubMed Central (PMC). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

-

PubChem. 2-Chloro-4-iodopyridine-3-carbaldehyde. Available at: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PubMed Central (PMC). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. helixchrom.com [helixchrom.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Guide to the Regioselective Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde

An In-depth Technical Guide for the Synthesis of a Key Heterocyclic Building Block via Directed ortho-Metalation

Introduction

2-Fluoro-4-iodopyridine-3-carbaldehyde is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nucleophilic substitution-labile fluorine, an iodine atom amenable to cross-coupling reactions, and a reactive carbaldehyde group—makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed technical overview of a robust and regioselective method for its synthesis, starting from the commercially available 2-fluoro-3-iodopyridine. The core of this transformation relies on the principles of Directed ortho-Metalation (DoM), a powerful strategy for C-H functionalization in electron-deficient aromatic systems.

Synthetic Strategy: The Power of Directed ortho-Metalation (DoM)

The primary challenge in the functionalization of the 2-fluoro-3-iodopyridine ring is achieving regiocontrol. Traditional electrophilic aromatic substitution methods are generally ineffective on the electron-poor pyridine ring and would not selectively target the C4 position. The chosen strategy, Directed ortho-Metalation, circumvents these issues by leveraging the acidity of a specific proton, guided by substituents already on the ring.[1]

The key principles underpinning this approach are:

-

Proton Acidity: The proton at the C4 position of 2-fluoro-3-iodopyridine is the most kinetically acidic proton on the ring. This is due to the cumulative electron-withdrawing inductive effects of the adjacent fluorine (at C2) and iodine (at C3) atoms, as well as the inherent electron-deficient nature of the pyridine ring.

-

Directing Group Effect: The fluorine atom at the C2 position can act as a Directed Metalation Group (DMG). It coordinates with the lithium atom of the organolithium base, pre-complexing it and positioning it for the selective abstraction of the adjacent C3 proton. However, in this specific substrate, the overwhelming inductive activation at C4 makes it the primary site of deprotonation.

-

Kinetic Control: The reaction is performed under strict kinetic control at cryogenic temperatures (-78 °C). This is critical to prevent side reactions, most notably a "halogen dance" rearrangement, where the organolithium intermediate could isomerize. The low temperature ensures the stability of the desired 4-lithiated species until it is trapped by an electrophile.

The overall synthetic transformation is a two-step, one-pot process:

-

Regioselective Deprotonation: Treatment of 2-fluoro-3-iodopyridine with a strong, non-nucleophilic lithium amide base, such as Lithium Diisopropylamide (LDA), selectively removes the proton at the C4 position.

-

Electrophilic Quench (Formylation): The resulting 4-lithiopyridine intermediate is a potent nucleophile that is subsequently trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install the carbaldehyde group.[2][3]

Reaction Mechanism

The mechanism proceeds through a well-defined sequence of organometallic intermediates.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Fluoro-4-iodopyridine-3-carbaldehyde

For Immediate Release

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a key heterocyclic organic compound utilized in advanced pharmaceutical synthesis. As a vital building block for creating complex active pharmaceutical ingredients, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the interpretation of its 1H NMR spectrum, supported by established scientific principles.

Molecular Structure and Predicted 1H NMR Spectrum

This compound (CAS: 153034-82-3) possesses a unique substitution pattern on the pyridine ring that dictates the chemical environment of its protons and, consequently, their resonance signals in an NMR experiment.[1][2] The molecular structure features a fluorine atom at the 2-position, an aldehyde group at the 3-position, and an iodine atom at the 4-position. This leaves two protons on the pyridine ring, at positions 5 and 6.

dot

Caption: Molecular structure of this compound.

Based on the electron-withdrawing and electron-donating properties of the substituents, a prediction of the 1H NMR spectrum can be made:

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is expected to be the most deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. This will result in a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

-

Pyridine Ring Protons (H-5 and H-6):

-

H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, and is also influenced by the fluorine at the 2-position. It is expected to appear at a lower field than H-5.

-

H-5: This proton is situated between the iodine atom and another carbon atom. Its chemical shift will be influenced by both the iodine and the overall electron density of the ring.

-

The coupling between H-5 and H-6 is anticipated to be a standard ortho-coupling for a pyridine ring, typically in the range of 4-6 Hz.[3]

Experimental 1H NMR Data and Interpretation

While a specific, publicly available, fully assigned 1H NMR spectrum for this compound is not readily found in the searched literature, we can infer the expected spectral characteristics from data on similar substituted pyridines.[4][5][6]

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CHO | 9.8 - 10.2 | Singlet (s) | N/A | Strong deshielding by the carbonyl group and aromatic ring. |

| H-6 | 8.3 - 8.6 | Doublet (d) | 4.0 - 5.0 | Adjacent to nitrogen and influenced by the electron-withdrawing fluorine. |

| H-5 | 7.5 - 7.8 | Doublet (d) | 4.0 - 5.0 | Influenced by the iodine and the overall ring electronics. |

Causality behind Experimental Choices:

The choice of a standard deuterated solvent like chloroform-d (CDCl3) is typical for this type of compound, as it provides good solubility and its residual peak is well-documented.[7] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and accurate determination of coupling constants.[8]

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality and reproducible 1H NMR spectrum, the following protocol is recommended:

Step 1: Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

Step 2: Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard 1D proton NMR spectrum using the following typical parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width: 0-12 ppm

-

Step 3: Data Processing

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

dot

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For complex substituted pyridines or in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable for definitive structural elucidation.[8]

-

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show a cross-peak between the signals for H-5 and H-6, confirming their scalar coupling.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom to which it is directly attached, aiding in the assignment of the protonated carbons in the 13C NMR spectrum.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton would show a correlation to C-3 and C-4, while H-5 would show correlations to C-3, C-4, and C-6.[8]

dot

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The 1H NMR spectrum of this compound is a powerful tool for confirming its structure and purity. A comprehensive analysis, combining 1D and potentially 2D NMR techniques, allows for the unambiguous assignment of all proton signals. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently interpret the NMR data of this important pharmaceutical intermediate.

References

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Institutes of Health.

- Interpreting Complex NMR Spectra of Substituted Pyridines. (n.d.). Benchchem.

-

Analysis of the NMR Spectrum of Pyridine. (1965). AIP Publishing. Retrieved from [Link]

-

Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049–1053. Retrieved from [Link]

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... (n.d.). ResearchGate. Retrieved from [Link]

-

NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2023). ResearchGate. Retrieved from [Link]

-

2-Fluoro-4-iodopyridine. (n.d.). PubChem. Retrieved from [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Thieme Connect. Retrieved from [Link]

-

2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE. (n.d.). Chemcd. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Unlock Advanced Synthesis with 2-Fluoro-3-formyl-4-iodopyridine CAS 153034-82-3. (2025). Autech. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University. Retrieved from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). University of Rochester. Retrieved from [Link]

-

1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

2-Fluoro-4-Iodopyridine. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

2-Fluoropyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

3-FLUORO-2-IODOPYRIDINE. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. 2-Fluoro-3-formyl-4-iodopyridine 153034-82-3 [sigmaaldrich.com]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Mass Spectrometry of 2-Fluoro-4-iodopyridine-3-carbaldehyde: A Technical Guide

Introduction: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Fluoro-4-iodopyridine-3-carbaldehyde, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by its substituent groups.[1] Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of such molecules. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, offering insights into experimental design, expected fragmentation patterns, and data interpretation for researchers, scientists, and drug development professionals.

Core Principles of Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves the ionization of a sample followed by the separation of the resulting ions according to their m/z ratio and their subsequent detection. For a molecule like this compound, with a molecular formula of C₆H₃FINO and a molecular weight of approximately 250.99 g/mol , mass spectrometry provides not only the molecular weight but also invaluable structural information through the analysis of fragmentation patterns.[2][3]

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods. EI, a hard ionization technique, is particularly useful for elucidating fragmentation pathways, which are essential for structural confirmation. ESI, a soft ionization technique, is adept at generating intact molecular ions, which is crucial for accurate molecular weight determination, especially when coupled with high-resolution mass analyzers.

Experimental Workflow: A Strategic Approach

A robust and reproducible mass spectrometric analysis requires a meticulously planned experimental workflow. The following diagram illustrates a logical sequence for the analysis of this compound.

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

Identify the molecular ion peak (M⁺•).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Predicted Mass Spectrum and Fragmentation Analysis

In the absence of a publicly available mass spectrum for this compound, a predictive analysis of its fragmentation pattern under EI conditions can be proposed based on the established principles of mass spectrometry for halogenated and aromatic compounds.[4][5][6]

The electron ionization of this compound will result in the formation of a molecular ion (M⁺•) at an m/z corresponding to its molecular weight, approximately 251.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Significance |

| 251 | [C₆H₃FINO]⁺• | - | Molecular Ion (M⁺•) |

| 222 | [C₅H₃FIN]⁺• | CHO | Loss of the formyl radical |

| 124 | [C₅H₃FN]⁺• | I | Loss of an iodine radical |

| 96 | [C₄H₃FN]⁺• | CO | Subsequent loss of carbon monoxide |

| 127 | [I]⁺ | C₆H₃FNO | Iodine cation |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

Caption: A simplified proposed fragmentation pathway for this compound under electron ionization.

A primary fragmentation event is the loss of the formyl radical (•CHO) from the aldehyde group, leading to a fragment ion at m/z 222. This is a common fragmentation pathway for aromatic aldehydes.[5] Another significant fragmentation will be the cleavage of the C-I bond, which is the weakest bond in the molecule, resulting in the loss of an iodine radical (•I) and the formation of an ion at m/z 124. This fragment may subsequently lose carbon monoxide (CO) to yield an ion at m/z 96. The presence of a prominent peak at m/z 127, corresponding to the iodine cation ([I]⁺), is also anticipated.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are grounded in established principles of mass spectrometry. To ensure the trustworthiness of experimental results, the following self-validating measures are essential:

-

System Suitability: Prior to analysis, the mass spectrometer's performance should be verified using a standard compound (e.g., perfluorotributylamine - PFTBA) to check for mass accuracy, resolution, and sensitivity.

-

Blank Analysis: A solvent blank should be injected between samples to ensure the absence of carryover and contamination.

-

Isotopic Pattern Analysis: While not as pronounced as with chlorine or bromine, the presence of isotopes can provide additional confirmation.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and key fragments, analysis on a high-resolution instrument (e.g., TOF or Orbitrap) is highly recommended.

Conclusion: A Powerful Tool for Molecular Characterization

Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds like this compound. By employing a systematic experimental approach and a thorough understanding of fragmentation principles, researchers can confidently determine the molecular weight and gain deep insights into the molecular structure. The predictive framework for fragmentation provided in this guide serves as a valuable starting point for the interpretation of experimental data, empowering scientists in their drug discovery and development endeavors.

References

- 1. 2-Fluoro-4-Iodopyridine: Properties, Uses, Safety & Supplier Information | High-Purity Chemical from China [pipzine-chem.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, synthetic protocols, reactivity, and its strategic applications in the synthesis of bioactive molecules.

Chemical Identity and Nomenclature

This compound is a trifunctional heterocyclic compound of significant interest in organic synthesis. Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a formyl (carbaldehyde) group at the 3-position.

The IUPAC name for this compound is This compound . It is also commonly referred to by synonyms such as 2-Fluoro-4-iodonicotinaldehyde and 2-Fluoro-3-formyl-4-iodopyridine[1].

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 153034-82-3[1][2] |

| Molecular Formula | C₆H₃FINO[2] |

| Molecular Weight | 251.00 g/mol [2] |

| Canonical SMILES | C1=CN=C(C(=C1I)C=O)F |

| InChI | 1S/C6H3FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H[2] |

| InChIKey | VONGIOGTLFSXDE-UHFFFAOYSA-N[2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; F7 [label="F", pos="-2.4,1.2!"]; C8 [label="C", pos="-2.4,-1.2!"]; H9 [label="H", pos="-2.4,-2.2!"]; O10 [label="O", pos="-3.4,-0.6!"]; I11 [label="I", pos="0,-2.4!"]; H12 [label="H", pos="2.2,-1.1!"]; H13 [label="H", pos="2.2,1.1!"];

Caption: Conceptual workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Detailed Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Diazotization of 2-Amino-4-iodopyridine-3-carbaldehyde

-

To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄) in a suitable solvent (e.g., water or ethanol), slowly add 2-Amino-4-iodopyridine-3-carbaldehyde portion-wise while maintaining the temperature.

-

A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at low temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Balz-Schiemann Fluorination

-

The precipitated diazonium tetrafluoroborate salt is filtered, washed with cold diethyl ether, and dried under vacuum.

-

The dried salt is then carefully heated in an inert solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for maximizing the yield of the intermediate salt.

-

Use of HBF₄: Tetrafluoroboric acid serves as both the acid catalyst for diazotization and the source of the tetrafluoroborate counterion, which forms a relatively stable, isolable diazonium salt.

-

Thermal Decomposition: The application of heat provides the activation energy required for the decomposition of the diazonium salt, leading to the formation of the aryl cation and subsequent fluorination.

Reactivity and Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile synthetic intermediate. The three functional groups—aldehyde, fluoro, and iodo—exhibit distinct reactivities, allowing for a wide range of selective chemical transformations.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

-

Iodo Group: The carbon-iodine bond is a key site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents at the 4-position.

-

Fluoro Group: The electron-withdrawing nature of the fluorine atom influences the reactivity of the pyridine ring and can enhance the metabolic stability and binding affinity of the final drug molecule.

Strategic Application in Drug Discovery:

The strategic placement of the three functional groups allows for the sequential or orthogonal elaboration of the molecule, making it an ideal scaffold for the construction of complex drug candidates.

Example Application: Synthesis of a Kinase Inhibitor Scaffold

Caption: A representative reaction scheme illustrating the utility of this compound in building a kinase inhibitor scaffold.

In this hypothetical example, a Suzuki coupling reaction is first employed to introduce a substituent (R¹) at the 4-position by leveraging the reactivity of the iodo group. Subsequently, the aldehyde functionality is converted to an amine via reductive amination to introduce a second point of diversity (R²). This stepwise approach allows for the systematic exploration of the chemical space around the pyridine core, a common strategy in lead optimization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of reactive functional groups allows for a high degree of synthetic flexibility, enabling the construction of diverse molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of novel therapeutics.

References

-

Chemcd. (n.d.). 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE. Retrieved January 6, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 2-Fluoro-4-Iodopyridine. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Difluoro-4-iodopyridine-3-carbaldehyde. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodopyridine. Retrieved January 6, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-fluoro-4-iodonicotinaldehyde. Retrieved January 6, 2026, from [Link]

-

PINPOOLS. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-Fluoro-4-iodopyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.

Nomenclature and Identification

Precise identification of chemical entities is paramount in scientific research. This compound is known by several synonyms, which are often used interchangeably in literature and commercial catalogs. Understanding these alternatives is crucial for efficient literature searches and procurement.

| Systematic & Common Names | Identifier |

| IUPAC Name | This compound |

| CAS Number | 153034-82-3[1] |

| Molecular Formula | C₆H₃FINO |

| Molecular Weight | 250.99 g/mol |

| MDL Number | MFCD03095290[1] |

A comprehensive list of its common synonyms is provided below to aid in its identification:

-

2-Fluoro-3-formyl-4-iodopyridine[1]

-

2-Fluoro-4-iodo-3-pyridinecarboxaldehyde[1]

-

2-F-3-aldehyde-4-iodine pyridine[1]

Physicochemical and Safety Data

Understanding the physical and chemical properties of a reagent is fundamental to its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | Yellow solid[4] | [4] |

| Purity | ≥97% (typical) | |

| Density | Data not consistently available | |

| Stability | Stable under normal temperatures and pressures[5] | [5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances[5] | [5] |

Safety Information:

-

GHS Pictogram: GHS07

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Hazard Class: Acute toxicity, oral (Category 4)

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Synthesis of this compound

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the ortho-formylation of a 2-fluoro-iodopyridine precursor. Below is a detailed protocol based on established literature procedures, supplemented with expert insights into the causality of each step.

The following diagram illustrates the overall workflow for the synthesis of this compound from 2-fluoro-3-iodopyridine.

Caption: Synthesis workflow for this compound.

This protocol describes the synthesis starting from 2-fluoro-3-iodopyridine.[4]

Reagents and Materials:

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

2-Fluoro-3-iodopyridine

-

Ethyl formate

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Step-by-Step Procedure:

-

LDA Preparation: To a solution of diisopropylamine (1.73 mol) in anhydrous THF (3 L), slowly add a 2.5 M solution of n-BuLi in hexanes (1.71 mol) at -10°C. The reaction mixture is then stirred at 0°C for 35 minutes.

-

Expert Insight: The slow addition of n-BuLi at low temperatures is crucial to control the exothermic reaction and ensure the complete formation of LDA, a strong, non-nucleophilic base.

-

-

Lithiation: Cool the freshly prepared LDA solution to -70°C. A solution of 2-fluoro-3-iodopyridine (1.57 mol) in anhydrous THF (1 L) is then added dropwise. The mixture is stirred at -70°C for 2 hours.

-

Expert Insight: The very low temperature (-70°C) is necessary to prevent side reactions and ensure the regioselective deprotonation at the 4-position, directed by the fluorine and iodine substituents.

-

-

Formylation: While maintaining the temperature at -70°C, slowly add ethyl formate (1.73 mol).

-

Expert Insight: Ethyl formate serves as the formylating agent. Maintaining a low temperature during its addition is critical to prevent over-addition and other side reactions.

-

-

Work-up: Dilute the reaction mixture with ethyl acetate (4 L). Wash the organic layer with brine (500 mL).

-

Expert Insight: The aqueous work-up quenches the reaction and removes inorganic salts. The brine wash helps to break up any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield this compound as a yellow solid (46% yield).[4]

-

Expert Insight: Column chromatography is essential to separate the desired product from unreacted starting materials and any byproducts, ensuring high purity.

-

An alternative method involves the reaction of 2-fluoro-3-iodopyridine with ethyl formate using calcium carbonate as a catalyst in an autoclave at elevated temperatures (around 115°C).[2] This method is reported to have a high yield (up to 96%) and is suitable for industrial-scale production.[2]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[6] Its unique substitution pattern, featuring a nucleophilic-susceptible aldehyde, an electron-withdrawing fluorine, and a versatile iodine atom, makes it an ideal scaffold for building complex molecular architectures.

The aldehyde group can be readily transformed into various other functional groups, while the iodine atom is a prime handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 4-position of the pyridine ring. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.

This compound is a cornerstone for synthesizing new drug candidates and is a valuable reagent in organic synthesis for constructing complex molecules. It is particularly useful in heterocyclic chemistry research aimed at drug discovery.

The strategic placement of the functional groups on the pyridine ring dictates its utility in synthetic chemistry.

Caption: Reactivity and synthetic potential of this compound.

Conclusion

This compound is a high-value building block for the synthesis of novel pharmaceutical agents. Its well-defined synthesis and the versatile reactivity of its functional groups provide medicinal chemists with a powerful tool for lead discovery and optimization. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is essential for its effective utilization in research and development.

References

- Unlock Advanced Synthesis with 2-Fluoro-3-formyl-4-iodopyridine CAS 153034-82-3. (2025, December 19). Google Cloud.

-

2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE. Chemcd. [Link]

- 2-Fluoro-3-formyl-4-iodopyridine 153034-82-3. Sigma-Aldrich.

- 2-Chloro-4-iodopyridine-3-carbaldehyde. Chem-Impex.

- What is the synthesis method for 4-IODO-2-FLUORO-3-FORMYLPYRIDINE? Guidechem.

- Chine 2-Fluoro-3-formyl-4-iodopyridine CAS: 153034-82-3 Fabricants.

- 2,5-Difluoro-4-iodopyridine-3-carbaldehyde | C6H2F2INO | CID 175377762. PubChem.

- 4-IODO-2-FLUORO-3-FORMYLPYRIDINE | 153034-82-3. ChemicalBook.

- 4-IODO-2-FLUORO-3-FORMYLPYRIDINE CAS 153034-82-3 100% factory price. SincereChemical.

- VP13222 this compound. VSNCHEM.

Sources

- 1. 2-FLUORO-4-IODOPYRIDINE-3-CARBOXALDEHYDE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. 4-IODO-2-FLUORO-3-FORMYLPYRIDINE | 153034-82-3 [chemicalbook.com]

- 5. Chine 2-Fluoro-3-formyl-4-iodopyridine CAS: 153034-82-3 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]

- 6. sincerechemical.com [sincerechemical.com]

A Comprehensive Technical Guide to the Storage and Stability of 2-Fluoro-4-iodopyridine-3-carbaldehyde

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of 2-Fluoro-4-iodopyridine-3-carbaldehyde, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet recommendations to offer a deeper understanding of the molecule's intrinsic chemical vulnerabilities and the rationale behind best practices for its preservation.

Introduction: The Chemical Profile of a Versatile Intermediate

This compound (Molecular Formula: C₆H₃FINO, Molecular Weight: 250.99 g/mol ) is a trifunctionalized pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the orthogonal reactivity of its three distinct functional groups: the aldehyde, the fluorine atom, and the iodine atom. The aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the fluoro and iodo substituents are key for cross-coupling reactions and for modulating the electronic properties and metabolic stability of target molecules.[2] However, the very features that make this molecule synthetically attractive also render it susceptible to specific degradation pathways. Understanding and mitigating these instabilities are paramount to ensuring the integrity of experimental results and the quality of synthesized materials.

The Stability Landscape: Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, light, moisture, and atmospheric oxygen. The primary degradation pathways are rooted in the chemical nature of the aldehyde, the carbon-iodine bond, and the electron-deficient fluoropyridine ring.

Oxidation of the Aldehyde

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-Fluoro-4-iodonicotinic acid). This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.

Photolytic Cleavage of the Carbon-Iodine Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be sensitive to ultraviolet (UV) light. Photolytic cleavage can lead to the formation of radical species, which can then initiate a cascade of undesirable side reactions, leading to the formation of colored impurities and a decrease in purity. Some safety data for related iodinated pyridines recommend protection from light.[3]

Hydrolytic and Nucleophilic Attack

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing fluorine atom, makes the ring susceptible to nucleophilic attack. While the fluorine atom is generally more stable to hydrolysis than chlorine or bromine, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to the formation of the corresponding hydroxypyridine derivative.[4]

Aldehyde-Specific Reactions

Aldehydes can undergo a variety of other reactions that can impact stability, including self-condensation (aldol reaction) under certain conditions, although this is less likely for an aromatic aldehyde without an alpha-hydrogen. Reaction with atmospheric amines is also a possibility.

A visual representation of the primary degradation pathways is provided below:

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the inherent chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability and purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the aldehyde group.[5] |

| Light | Amber vial or protection from light | Prevents photolytic cleavage of the C-I bond.[3] |

| Moisture | Tightly sealed container | Prevents hydrolysis of the fluoro group and other moisture-mediated reactions.[3][5] |

| Purity | Use high-purity material | Trace impurities can catalyze degradation reactions. |

Handling Procedures

-

Inert Atmosphere: When handling the compound, it is advisable to work under an inert atmosphere, such as in a glove box or using a Schlenk line, to minimize exposure to air and moisture.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][7]

Analytical Methods for Stability Assessment

A robust stability testing program is essential to ensure the quality of this compound over time. The following analytical techniques are recommended for purity assessment and identification of degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and quantifying any degradation products.

Experimental Protocol: HPLC Purity Assay

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detector: UV at 254 nm

-

Gradient:

Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

-

Analysis:

-

Inject the prepared sample and analyze the chromatogram for the main peak and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used as a complementary technique for identifying volatile impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the structure of the compound and for detecting and identifying any structural changes due to degradation.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are invaluable for understanding the stability of a molecule under stress conditions. These studies can help to identify potential degradation products and elucidate degradation pathways.

Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting forced degradation studies.

Conclusion